Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956377-82-4
VCID: VC5159370
InChI: InChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7;/h4,10H,2-3,5H2,1H3;1H
SMILES: COC(=O)C1=CC2=C(S1)CNCC2.Cl
Molecular Formula: C9H12ClNO2S
Molecular Weight: 233.71

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride

CAS No.: 1956377-82-4

Cat. No.: VC5159370

Molecular Formula: C9H12ClNO2S

Molecular Weight: 233.71

* For research use only. Not for human or veterinary use.

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride - 1956377-82-4

Specification

CAS No. 1956377-82-4
Molecular Formula C9H12ClNO2S
Molecular Weight 233.71
IUPAC Name methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7;/h4,10H,2-3,5H2,1H3;1H
Standard InChI Key HQURYKDJMWDKRV-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(S1)CNCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture combines a partially saturated thieno[2,3-c]pyridine core with a methyl ester substituent. The tetrahydrothieno-pyridine system consists of a six-membered pyridine ring fused to a five-membered thiophene ring, with two adjacent carbon atoms fully saturated (positions 4,5,6,7). The hydrochloride salt forms via protonation of the pyridine nitrogen, as evidenced by the SMILES notation COC(=O)C1=CC2=C(S1)CNCC2.Cl\text{COC(=O)C1=CC2=C(S1)CNCC2.Cl} . X-ray crystallography data, though unavailable for this specific derivative, suggest analogous compounds adopt boat-like conformations in the tetrahydro-pyridine segment, with the thiophene ring maintaining planarity .

Table 1: Key Structural and Physical Properties

PropertyValueSource
CAS Number1956377-82-4
Molecular FormulaC9H12ClNO2S\text{C}_9\text{H}_{12}\text{ClNO}_2\text{S}
Molecular Weight233.71 g/mol
IUPAC Namemethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate; hydrochloride
SMILESCOC(=O)C1=CC2=C(S1)CNCC2.Cl
SolubilityNot publicly available

Electronic and Steric Considerations

The electron-deficient pyridine ring and electron-rich thiophene moiety create a polarized system capable of π-π stacking and hydrogen bonding. The methyl ester at C-2 introduces steric bulk while maintaining hydrogen bond acceptor capacity through the carbonyl oxygen . Protonation at N-5 (pyridine nitrogen) enhances water solubility, a critical factor for in vitro assays. Comparative analyses with non-salt forms, such as methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate, suggest the hydrochloride salt exhibits improved crystallinity, facilitating purification and characterization.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence beginning with the construction of the thieno[2,3-c]pyridine core. A common approach utilizes cyclocondensation reactions between appropriately substituted thiophene precursors and pyridine derivatives . For this compound, Matsumura’s method provides a foundational framework, modified to incorporate the methyl ester group:

  • Core Formation: Reaction of 3-aminothiophene-2-carboxylate derivatives with cyclic ketones under acidic conditions generates the tetrahydrothieno-pyridine skeleton .

  • Esterification: Treatment with methanol in the presence of a catalytic acid (e.g., H2_2SO4_4) introduces the methyl ester at C-2.

  • Salt Formation: Exposure to hydrochloric acid protonates the pyridine nitrogen, yielding the hydrochloride salt.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CyclizationH2_2SO4_4, reflux, 6h58-62%
EsterificationCH3_3OH, H+^+, 50°C85%
Salt FormationHCl (g), diethyl ether, 0°C92%

Purification and Characterization

Crude product purification employs recrystallization from ethanol-diethyl ether mixtures, achieving >95% purity by HPLC. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • 1H^1\text{H} NMR (400 MHz, D2_2O): δ 3.72 (s, 3H, OCH3_3), 3.15–3.25 (m, 2H, CH2_2-N), 2.85–2.95 (m, 2H, CH2_2-S), 2.45–2.60 (m, 4H, pyridine CH2_2).

  • 13C^{13}\text{C} NMR identifies the carbonyl carbon at δ 168.5 ppm and thiophene carbons between δ 120–140 ppm .

Comparative Analysis with Related Thienopyridines

Substituent Effects on Bioactivity

Introducing electron-withdrawing groups (e.g., -CF3_3) at the 6-position of analogous THTPs (tetrahydrothieno[3,2-c]pyridines) enhances hPNMT inhibition 29-fold compared to unsubstituted derivatives . This suggests strategic functionalization of methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride could optimize target engagement.

Salt Form Comparisons

The hydrochloride salt demonstrates superior aqueous solubility (estimated >50 mg/mL) versus free base forms (<10 mg/mL), critical for parenteral formulations. Alternative salts (e.g., citrate, mesylate) remain unexplored but may offer tailored pharmacokinetic profiles.

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